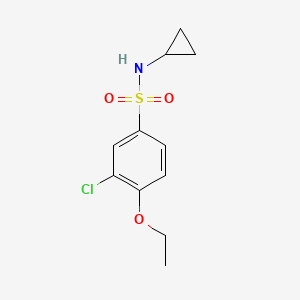![molecular formula C11H9FN4O B5303007 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine involves the formation of a covalent bond between the compound and the target protein or enzyme. This covalent bond results in the inhibition or activation of the target protein or enzyme, depending on the specific application. The formation of this covalent bond can be monitored using various techniques, such as fluorescence spectroscopy and mass spectrometry.
Biochemical and Physiological Effects:
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine has shown various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to activate the activity of certain enzymes, such as phosphatases. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine in lab experiments is its ability to selectively target specific proteins and enzymes. This allows for more precise and accurate measurements of enzyme activity and protein function. However, one of the limitations of this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the use of 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine in scientific research. One direction is the development of new drugs and therapies for various diseases, such as cancer and inflammation. Another direction is the use of this compound as a tool to study the mechanism of action of various proteins and enzymes. Additionally, this compound can be used in the development of new fluorescent probes for imaging and detection purposes.
合成法
The synthesis of 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorophenylhydrazine with ethyl acrylate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium azide and triethylamine to yield 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine. Other methods include the use of different starting materials and catalysts.
科学的研究の応用
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine has shown potential application in various scientific research studies. It has been used as a tool to study the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe to monitor the activity of enzymes and to detect specific molecules in biological systems. Furthermore, this compound has been used in the development of new drugs and therapies for various diseases.
特性
IUPAC Name |
(E)-1-(3-amino-1,2,4-triazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c12-9-4-1-8(2-5-9)3-6-10(17)16-7-14-11(13)15-16/h1-7H,(H2,13,15)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJYQGSOWPYKE-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N2C=NC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N2C=NC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-amino-1H-1,2,4-triazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)



![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)

![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)